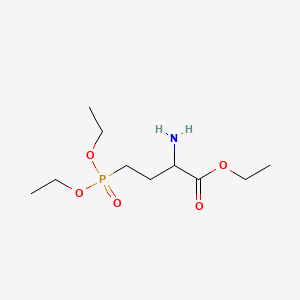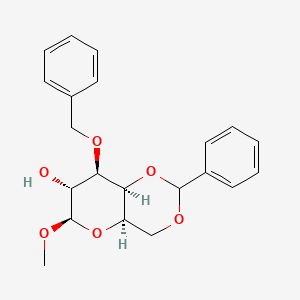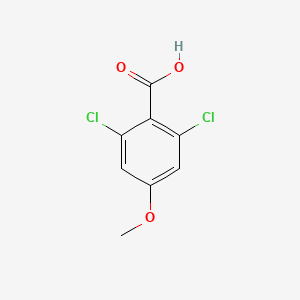
3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Incorporation in Growth Hormone Secretagogues
The compound has been utilized in the synthesis of growth hormone secretagogues (GHS). Specifically, a study demonstrated the enantioselective synthesis of a related compound, which when incorporated into GHS, resulted in increased in vitro potency and improved in vivo efficacy and pharmacokinetic properties in rat models (Li et al., 2008).
Stereocontrolled Synthesis of Amino Acid Derivatives
A stereocontrolled synthesis of a related compound, which is a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, has been achieved from (l)-phenylalanine, showcasing its use in creating complex amino acid derivatives (Nadin et al., 2001).
Role in Ketone and Diazo Compound Chemistry
The compound has been identified in the context of ketones, monoketones, diazo ketones, and diazo compounds, indicating its relevance in chemical reactions involving these substances (Linder et al., 2003).
Application in HIV Protease Inhibitor Synthesis
It's used in the synthesis of components of HIV protease inhibitors. For instance, a study transformed a related compound into a key component of the HIV protease inhibitor VX-478 (Yuasa et al., 1998).
Directed Hydrogenation Methodologies
The compound is used in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodologies, leading to the production of diastereomers of cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).
Synthesis of Conformationally-Constrained Amino Acid Derivatives
This compound has been synthesized with high stereoselectivity as part of the production of novel α-amino acid derivatives, indicating its utility in creating conformationally constrained molecules (Yang et al., 2015).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZFJXOLAXENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)





